molecular formula C17H19N3O B5174939 2-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5174939
M. Wt: 281.35 g/mol
InChI Key: RZHOYJOWHFGCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.152812238 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : The synthesis of 1,3,4-oxadiazoles and thiadiazoles derivatives, including 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles, involves reactions of 1-adamantanecarbonyl chloride with carboxylic acid hydrazides, highlighting the versatility of 1,3,4-oxadiazoles in creating new compounds (Kadi et al., 2007).

  • Structural Elucidation and Analysis : Various derivatives of 1,3,4-oxadiazoles have been synthesized, and their structures have been characterized using methods like IR, NMR, and Mass spectroscopy. These studies are crucial for understanding the chemical properties of these derivatives (El‐Sayed et al., 2008).

Biological and Pharmaceutical Applications

  • Antimicrobial and Anti-inflammatory Properties : Some derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial activities against a range of bacteria and fungi, including Gram-positive bacteria and Candida albicans. Additionally, they have shown anti-inflammatory properties, which could be valuable in pharmaceutical applications (Kadi et al., 2007).

  • Anticancer Potential : Investigations into 1,2,4-oxadiazoles and trifluoromethylpyridine derivatives have revealed that some compounds exhibit significant anticancer activities. This includes the ability to inhibit cancer cell proliferation, suggesting their potential use in cancer treatment (Maftei et al., 2016).

  • Antimycobacterial Activity : Certain 1,3,4-oxadiazole derivatives have shown effectiveness against Mycobacterium tuberculosis, including drug-resistant strains, indicating their potential use in treating tuberculosis (Navarrete-Vázquez et al., 2007).

Materials Science Applications

  • Optical and Electronic Properties : Research into m-terphenyl oxadiazole derivatives has demonstrated their potential as electron transporters and hole/exciton blockers in organic light-emitting diodes (OLEDs). This application is crucial for developing more efficient and stable OLEDs (Shih et al., 2015).

  • Polymeric Applications : The incorporation of 1,3,4-oxadiazole units into polymers, such as polyimides and poly(amide-imides), has been shown to enhance thermal stability and solubility in polar solvents. This makes them suitable for various industrial applications, including coatings and films (Mansoori et al., 2012).

Properties

IUPAC Name

5-(1-adamantyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-4-18-14(3-1)15-19-16(21-20-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHOYJOWHFGCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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